molecular formula C17H18O5 B4590587 PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE

Cat. No.: B4590587
M. Wt: 302.32 g/mol
InChI Key: LIKQEWNGHMNUGU-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by its unique structure, which includes a chromenyl moiety linked to an acetate group via a prop-2-en-1-yl chain. The chromenyl group is known for its diverse biological activities and is often found in various natural products and synthetic drugs.

Properties

IUPAC Name

prop-2-enyl 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-4-6-20-16(19)10-21-13-7-11(3)8-14-17(13)12(5-2)9-15(18)22-14/h4,7-9H,1,5-6,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKQEWNGHMNUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE typically involves the following steps:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Prop-2-en-1-yl Chain: This step involves the reaction of the chromenyl compound with a prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with acetic acid or its derivatives under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the chromenyl moiety to its dihydro form.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives, while reduction can produce dihydrochromenyl compounds.

Scientific Research Applications

PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chromenyl moiety is known for its biological activities, making it a subject of study in drug discovery and development.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer activities, is ongoing.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The chromenyl moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE: Similar structure but lacks the prop-2-en-1-yl chain.

    PROP-2-EN-1-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE: Similar structure but with different substituents on the chromenyl moiety.

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its prop-2-en-1-yl chain and chromenyl moiety make it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE
Reactant of Route 2
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PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE

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